molecular formula C6H5F3N2O2S B1522136 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate CAS No. 1197741-10-8

2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Cat. No.: B1522136
CAS No.: 1197741-10-8
M. Wt: 226.18 g/mol
InChI Key: SCKXDWMZFBAHQS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: is a chemical compound with the molecular formula C6H5F3N2O2S and a molecular weight of 226.18 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a thiazolyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-(1,3-thiazol-2-yl)isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

In an industrial setting, the compound is produced through a large-scale chemical synthesis process that involves the use of specialized reactors and equipment to handle the reagents and control the reaction conditions. The process is optimized to achieve high yield and purity, with rigorous quality control measures in place to ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce new substituents into the molecule, altering its chemical behavior.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can have different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: has several scientific research applications, including:

  • Chemistry: : The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : It can be employed in biological studies to investigate the effects of trifluoroethyl groups on biological systems.

  • Medicine: : The compound has potential therapeutic applications, such as in the development of new drugs and treatments.

  • Industry: : It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound's stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: can be compared with other similar compounds, such as 2,2,2-trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate While both compounds share the trifluoroethyl group and the thiazolyl carbamate moiety, they differ in their substituents and chemical properties

List of Similar Compounds

  • 2,2,2-Trifluoroethyl N-(4-methyl-1,3-thiazol-2-yl)carbamate

  • 2,2,2-Trifluoroethyl N-(5-methyl-1,3-thiazol-2-yl)carbamate

  • 2,2,2-Trifluoroethyl N-(3-methyl-1,3-thiazol-2-yl)carbamate

These compounds share structural similarities but exhibit different chemical behaviors and applications due to variations in their substituents.

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2S/c7-6(8,9)3-13-5(12)11-4-10-1-2-14-4/h1-2H,3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCKXDWMZFBAHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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